lithium(1+) 4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylate
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Overview
Description
Lithium(1+) 4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylate is a complex organic compound with a unique structure that combines a lithium ion with a tert-butoxycarbonyl-protected octahydrofuro[3,2-b]pyridine-6-carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylate typically involves multiple steps, starting with the preparation of the octahydrofuro[3,2-b]pyridine coreThe final step involves the addition of lithium to form the lithium salt of the compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yields and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the Boc protecting group or to modify the core structure.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the core structure, while reduction can lead to the removal of the Boc group, resulting in a deprotected compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a precursor for biologically active compounds or as a tool in biochemical studies.
Medicine: The compound could be explored for its potential therapeutic properties or as a drug delivery agent.
Mechanism of Action
The mechanism of action of lithium(1+) 4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylate is not well-documented. it is likely that the compound interacts with specific molecular targets through its functional groups. The lithium ion may play a role in stabilizing the compound or facilitating its interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other lithium salts of Boc-protected heterocycles, such as lithium(1+) 1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate .
Uniqueness
Lithium(1+) 4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylate is unique due to its specific structure, which combines a furo[3,2-b]pyridine core with a Boc protecting group and a lithium ion. This unique combination of features may confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
2751614-70-5 |
---|---|
Molecular Formula |
C13H20LiNO5 |
Molecular Weight |
277.2 |
Purity |
95 |
Origin of Product |
United States |
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